(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Overview
Description
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine, also known as Z-NBDMS, is a silyl ether that has been used in a variety of scientific research applications, particularly in organic synthesis and biochemistry. Z-NBDMS is a versatile reagent that is used to form a variety of organic compounds, including ethers, amides, and alcohols. It is also used in the synthesis of peptides and oligosaccharides. Z-NBDMS has a wide range of biochemical and physiological effects, including inhibition of enzymes and inhibition of protein-protein interactions. In addition, Z-NBDMS has been used in a variety of laboratory experiments, providing advantages and limitations to its use.
Scientific Research Applications
Structural and Conformational Studies
- Conformational Behavior Analysis: Imine oxime molecules, including those with butan-2-one oxime structures, have been analyzed for their conformational behavior using density functional theory (DFT). This kind of research is pivotal for understanding the structural features and potential biological activities of such molecules (Kaya, 2016).
Catalytic Applications
- Catalysis in Isomerization Processes: Studies have shown the catalytic properties of sulfated zirconia promoted with elements like iron and manganese for the isomerization of n-butane to isobutane, highlighting the potential application of such compounds in refinery processes (Wan, Khouw, & Davis, 1996).
- Synthesis of Zinc Complexes: Zinc complexes with amido-imino ligands have been synthesized and analyzed for their structure and reactivity, offering insights into their potential use in catalysis (Fedushkin et al., 2008).
Polymerization Activity
- Polymerization of Lactides: The interaction of certain zinc complexes with lactides has been studied for potential polymerization activities, highlighting the role these compounds can play in the synthesis of polymers (Wojtaszak et al., 2014).
Fluorescence and Sensing Applications
- Fluorescent Detection: Research into the fluorescent properties of zinc complexes for the detection of nitroaromatics and DMNB (a chemical signature of explosives) illustrates the potential of these compounds in sensing applications (Germain et al., 2007).
Structural Characterization
- Crystal Structure Studies: The synthesis and structural analysis of zinc coordination polymers, including those based on oxalic acid and bis(imidazol-1-ylmethyl)-butane, have been undertaken, providing valuable information on the structural properties of these compounds (Li et al., 2014).
Mechanism of Action
Target of Action
Imines, in general, have been widely employed as a lewis base to activate electrophilic allene, olefin, and carbonyl compounds .
Mode of Action
The compound likely interacts with its targets through a mechanism involving Lewis base amine/imine-catalyzed reactions . This mode of action involves the activation of electrophilic compounds, leading to various chemical reactions. The detailed mechanisms and the origin of chemo- and stereo-selectivities for these types of reactions are complex and still under investigation .
Biochemical Pathways
Imines are known to play a significant role in various chemical reactions, including imine formation, transimination, and imine metathesis in organic media . Additionally, secondary brown carbon formation via the imine pathway has been highlighted as an important pathway for atmospheric BrC formation .
Result of Action
Imines are known to be involved in a variety of chemical reactions, leading to the formation of various compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine. For instance, a study reported a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives at room temperature with a high efficiency and a broad reaction scope .
properties
IUPAC Name |
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZTERQBYHTDH-HWAYABPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)ON=C(C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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